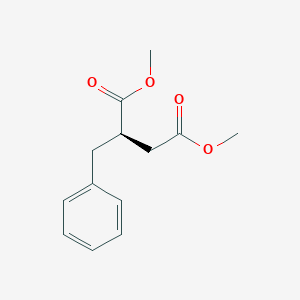

(R)-(+)-dimethyl-2-benzyl succinate

Descripción

Propiedades

Número CAS |

130272-52-5 |

|---|---|

Fórmula molecular |

C13H16O4 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below summarizes key structural and molecular differences:

*Inferred formula assuming succinic acid with two methyl esters and one benzyl substituent.

Key Observations :

- Molecular Weight : Dibenzyl succinate has the highest molecular weight (298.33) due to aromatic substituents, while diethyl succinate is lighter (174.19). The target compound occupies an intermediate range.

- Steric and Electronic Effects : The benzyl group in this compound introduces steric hindrance and enhances lipophilicity compared to diethyl succinate.

Physical Properties

Analysis :

- Solubility : Diethyl succinate’s water miscibility (due to short ethyl chains) contrasts with the lipophilic nature of dibenzyl succinate. The target compound likely exhibits balanced solubility, suitable for organic reaction media.

- Thermal Stability : The benzyl group may improve thermal stability compared to diethyl succinate, which has a low boiling point (~80°C).

Critical Insights :

- Pharmaceutical Utility: The (R)-enantiomer’s stereochemistry is crucial for interactions with biological targets, unlike racemic or non-chiral succinates.

Q & A

Q. What are the established synthetic routes for (R)-(+)-dimethyl-2-benzyl succinate, and how is stereochemical purity validated?

this compound is typically synthesized via esterification or transesterification reactions. For stereochemical control, asymmetric catalysis or chiral starting materials are employed. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm regiochemistry and gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral columns to verify enantiomeric excess. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular structure .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the benzyl and succinate backbone via chemical shifts and coupling patterns.

- Chiral HPLC/GC : To resolve enantiomers and assess optical purity.

- IR Spectroscopy : To identify ester carbonyl (C=O) stretching vibrations (~1740 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern analysis .

Advanced Research Questions

Q. How can factorial experimental design optimize reaction parameters for high-yield synthesis?

A 3³ full factorial design (three factors at three levels) is effective for optimizing variables like catalyst loading, temperature, and reaction time. For example, in analogous succinate ester synthesis, ANOVA identifies significant factors (e.g., solution concentration has a p < 0.05 impact on fiber diameter in PBS polymers) . Response surface methodology (RSM) further refines interactions between variables, ensuring reproducibility and scalability .

Q. What strategies resolve contradictions in stereochemical outcomes across synthetic protocols?

Discrepancies in enantiomeric ratios may arise from competing reaction pathways or solvent effects. Kinetic resolution studies and computational modeling (e.g., density functional theory, DFT) can identify transition-state differences. Dynamic metabolome analysis, as applied in cyanobacterial succinate production, offers a template for tracking intermediate flux and resolving mechanistic ambiguities .

Q. How does temperature modulate enzymatic or catalytic pathways in stereoselective synthesis?

Elevated temperatures (e.g., 37°C vs. 30°C in cyanobacteria) enhance succinate biosynthesis by activating bottleneck enzymes like PEP carboxylase. In chemical synthesis, temperature gradients influence reaction kinetics and equilibrium, requiring controlled thermal profiling to avoid racemization .

Q. What bioengineering approaches enable sustainable production of (R)-configured succinate derivatives?

Engineered Saccharomyces cerevisiae or Synechocystis spp. strains can overexpress reductive TCA cycle enzymes (e.g., succinate dehydrogenase) to redirect carbon flux toward succinate. Dynamic metabolome analysis identifies rate-limiting steps, while CRISPR-Cas9-mediated gene editing enhances stereochemical fidelity .

Methodological Guidance

Q. How should researchers statistically validate process optimization data?

Use ANOVA to partition variance into main effects (e.g., air pressure, feed rate) and interactions. For example, a p < 0.05 threshold in PBS nanofiber studies confirmed solution concentration as the dominant factor. Taguchi methods or central composite designs reduce experimental runs while preserving predictive accuracy .

Q. What ethical and reporting standards apply to studies involving chiral intermediates?

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document synthetic protocols, spectral data, and statistical analyses with transparency. Reference ethical guidelines for data integrity, such as those outlined in biomedical research frameworks .

Data Analysis and Interpretation

Q. How can researchers address variability in enantiomeric excess measurements?

Triplicate analyses with internal standards (e.g., norvaline in metabolomics) reduce instrumental error. For chromatographic data, calculate %EE using peak area ratios and validate with independent methods (e.g., polarimetry) .

Q. What computational tools predict the physicochemical properties of this compound?

Tools like COSMO-RS predict solubility and partition coefficients (logP), while molecular docking simulations assess interactions with biological targets (e.g., enzymes in API synthesis). PubChem data provide baseline descriptors for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.